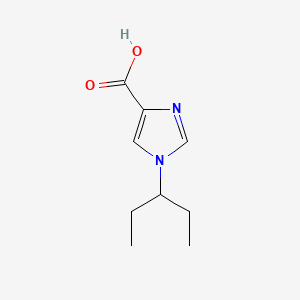
1-(1-Ethylpropyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is characterized by the presence of a pentan-3-yl group attached to the nitrogen atom at position 1 and a carboxylic acid group at position 4 of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the alkylation of imidazole with pentan-3-yl bromide in the presence of a base such as potassium carbonate. The resulting 1-(pentan-3-yl)imidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired product.
Industrial Production Methods
Industrial production of 1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid typically involves large-scale synthesis using continuous flow reactors. This method allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(pentan-3-yl)-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at position 5.
1-(butan-2-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with a butan-2-yl group instead of pentan-3-yl.
1-(hexan-4-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with a hexan-4-yl group.
Uniqueness
1-(pentan-3-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentan-3-yl group and the carboxylic acid at position 4 provides distinct properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-pentan-3-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-7(4-2)11-5-8(9(12)13)10-6-11/h5-7H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
NUZDSCGBWCLXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N1C=C(N=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















